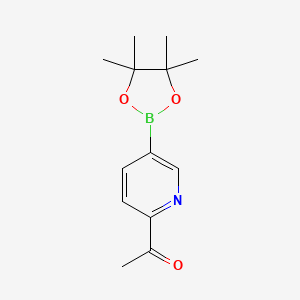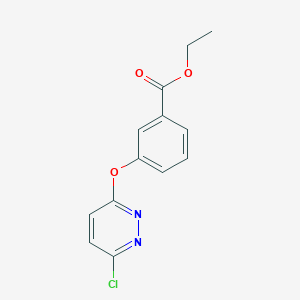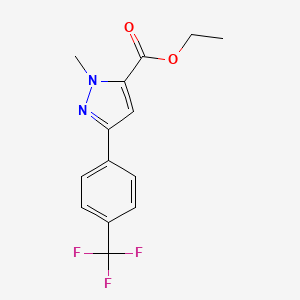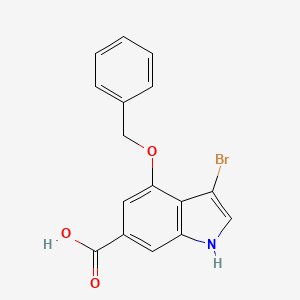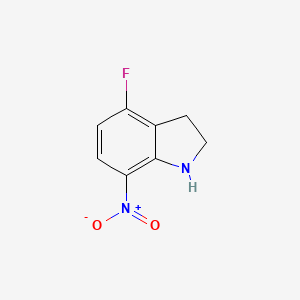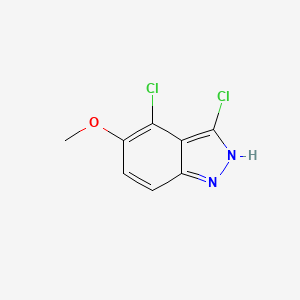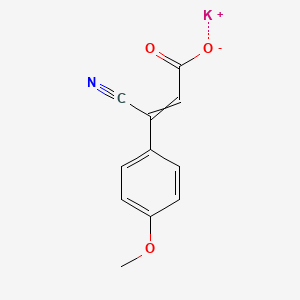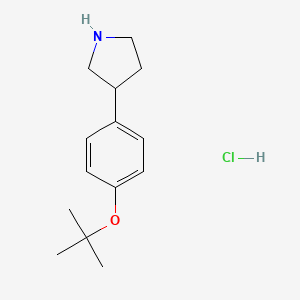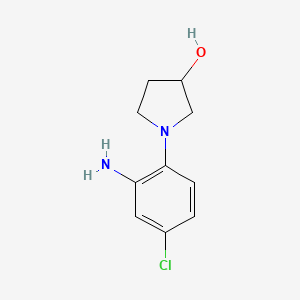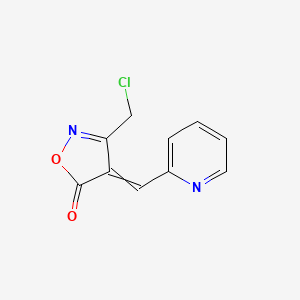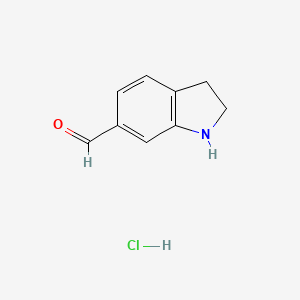
Indoline-6-carbaldehyde hydrochloride
Descripción general
Descripción
Indoline-6-carbaldehyde hydrochloride is an organic compound with the chemical formula C9H8ClNO. It is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors, synthesis of stilbene-based antitumor agents, and acid-catalyzed preparation of aromatic gem-dihalides from aldehydes and acid halides .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The structure of Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
Indoline compounds play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . They are used in the development, synthesis, and use as anticancer drugs, antibacterial drugs, etc .Physical And Chemical Properties Analysis
Indoline-6-carbaldehyde hydrochloride has a molecular formula of C9H10ClNO and a molecular weight of 183.63 g/mol. It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Aplicaciones Científicas De Investigación
Organic Synthesis
Indoline-6-carbaldehyde hydrochloride: is a valuable intermediate in organic synthesis. It’s used to construct complex heterocyclic frameworks through cycloaddition reactions . These reactions are atom-economical and green, providing access to diverse structures like cyclohepta[b]indoles and tetrahydrocarbazoles, which are significant in developing pharmaceuticals and bioactive molecules .
Medicinal Chemistry
In medicinal chemistry, Indoline-6-carbaldehyde hydrochloride plays a crucial role in the design of new drug scaffolds. Its incorporation into drugs has shown promise in treating various diseases, including cancer, bacterial infections, and cardiovascular diseases . The indoline structure is now being exploited as the backbone of various therapeutic agents .
Cancer Research
The compound’s derivatives have been studied for their potential in cancer treatment. Indole-based structures, which are closely related to indolines, have shown antitumor activity against various cancer cell lines, suggesting that indoline derivatives could also be significant in this field .
Drug Development
Indoline-6-carbaldehyde hydrochloride: is instrumental in drug development, particularly in the construction of indoline-related alkaloids. These alkaloids have been developed as antibiotics, and their activities against tumors, hypertension, and for cardiovascular protection are being extensively studied .
Biochemistry
In biochemistry, the compound serves as a building block for synthesizing biologically active structures. It’s used in the Fischer indole synthesis, which is a method to synthesize tricyclic indole derivatives that can have various biological activities .
Chemical Engineering
From a chemical engineering perspective, Indoline-6-carbaldehyde hydrochloride is significant in the development of new synthetic methods. Its role in multicomponent reactions is particularly noteworthy, as these reactions are sustainable and can lead to the assembly of complex molecules with potential pharmaceutical applications .
Bioactive Compound Synthesis
Lastly, the compound is used in the synthesis of a variety of bioactive compounds. Its derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties, which are crucial in the development of new therapies .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1H-indole-6-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-6-7-1-2-8-3-4-10-9(8)5-7;/h1-2,5-6,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNGNSZTMBQOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696278 | |
| Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-6-carbaldehyde hydrochloride | |
CAS RN |
1187932-96-2 | |
| Record name | 1H-Indole-6-carboxaldehyde, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






